2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol
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Overview
Description
2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol typically involves the reaction of 5-methyl-6-(methylthio)pyridazine with an appropriate amine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar heterocyclic structure.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at different positions, widely used in medicinal chemistry.
Uniqueness
2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol is unique due to the presence of both methylthio and aminoethanol functional groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, reactivity, and potential biological activities compared to other similar compounds.
Properties
CAS No. |
185029-16-7 |
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Molecular Formula |
C8H13N3OS |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-[(5-methyl-6-methylsulfanylpyridazin-3-yl)amino]ethanol |
InChI |
InChI=1S/C8H13N3OS/c1-6-5-7(9-3-4-12)10-11-8(6)13-2/h5,12H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
DNIVKWPZSLQBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1SC)NCCO |
Origin of Product |
United States |
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